4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-methoxy-1-methylethylamine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated compounds like bromoethane or chloroethane
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted sulfonamides
Scientific Research Applications
4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Proteomics Research: Used as a reagent for the study of protein structures and functions.
Biological Studies: Employed in the investigation of enzyme activities and metabolic pathways.
Medical Research: Utilized in the development of new drugs and therapeutic agents.
Industrial Applications: Used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical processes, including protein synthesis and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(2-methoxyethyl)benzenesulfonamide
- 4-amino-N-(2-methoxypropyl)benzenesulfonamide
- 4-amino-N-(2-methoxybutyl)benzenesulfonamide
Uniqueness
4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its methoxy and amino groups contribute to its reactivity and interaction with biological targets, making it valuable in various research applications .
Properties
IUPAC Name |
4-amino-N-(1-methoxypropan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-8(7-15-2)12-16(13,14)10-5-3-9(11)4-6-10/h3-6,8,12H,7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROIZBDHDPRHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NS(=O)(=O)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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